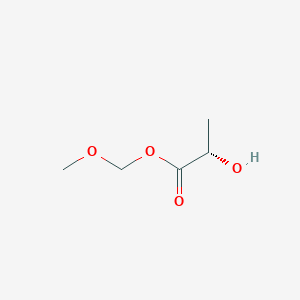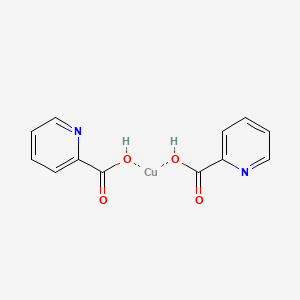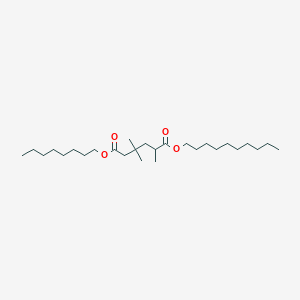
Kainite
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Kainite is a naturally occurring mineral that belongs to the class of sulfate minerals. Its chemical formula is KMg(SO₄)Cl·3H₂O, indicating that it is a hydrated potassium-magnesium sulfate-chloride. This compound is typically found in evaporite deposits and is known for its solubility in water. It was first discovered in the Stassfurt salt mines in Germany in 1865 .
准备方法
Synthetic Routes and Reaction Conditions
Kainite can be synthesized through the reaction of potassium chloride (KCl) and magnesium sulfate (MgSO₄) in the presence of water. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The general reaction is as follows: [ \text{KCl} + \text{MgSO₄} + 3\text{H₂O} \rightarrow \text{KMg(SO₄)Cl·3H₂O} ]
Industrial Production Methods
Industrially, this compound is often obtained from natural sources such as potash deposits. The extraction process involves the evaporation of brine solutions containing this compound, followed by crystallization. The natural process involves the conversion of mined this compound into intermediate products like schoenite, which can then be further processed to obtain pure this compound .
化学反应分析
Types of Reactions
Kainite undergoes several types of chemical reactions, including:
Decomposition: When heated, this compound decomposes to form potassium sulfate (K₂SO₄), magnesium sulfate (MgSO₄), and hydrochloric acid (HCl).
Hydrolysis: In the presence of water, this compound can hydrolyze to form epsomite (MgSO₄·7H₂O) and sylvite (KCl).
Common Reagents and Conditions
Water: Used in hydrolysis reactions to decompose this compound into its constituent salts.
Heat: Applied in decomposition reactions to break down this compound into simpler compounds.
Major Products Formed
- Potassium sulfate (K₂SO₄)
- Magnesium sulfate (MgSO₄)
- Hydrochloric acid (HCl)
- Epsomite (MgSO₄·7H₂O)
- Sylvite (KCl)
科学研究应用
Kainite has a wide range of applications in scientific research, including:
Chemistry
- Source of Potassium and Magnesium : this compound is used as a source of potassium and magnesium compounds in various chemical reactions and processes .
Biology
- Fertilizer : Due to its high potassium and magnesium content, this compound is used as a fertilizer to enhance soil fertility and promote plant growth .
Medicine
- Pharmaceuticals : this compound-derived compounds are used in the formulation of certain pharmaceutical products.
Industry
作用机制
The mechanism by which kainite exerts its effects is primarily through its solubility and ion exchange properties. When dissolved in water, this compound releases potassium, magnesium, sulfate, and chloride ions. These ions can interact with various molecular targets and pathways, influencing processes such as nutrient uptake in plants and chemical reactions in industrial applications .
相似化合物的比较
Kainite is often compared with other sulfate minerals such as:
- Carnallite (KMgCl₃·6H₂O) : Similar to this compound but contains more water molecules and chloride ions.
- Langbeinite (K₂Mg₂(SO₄)₃) : Contains more sulfate ions and is used as a fertilizer.
- Epsomite (MgSO₄·7H₂O) : A hydrated magnesium sulfate used in various applications.
Uniqueness
This compound’s unique combination of potassium, magnesium, sulfate, and chloride ions makes it particularly valuable as a multi-nutrient fertilizer and a source of essential minerals in various industrial processes .
属性
CAS 编号 |
1318-72-5 |
|---|---|
分子式 |
ClH6KMgO7S |
分子量 |
248.97 g/mol |
IUPAC 名称 |
magnesium;potassium;chloride;sulfate;trihydrate |
InChI |
InChI=1S/ClH.K.Mg.H2O4S.3H2O/c;;;1-5(2,3)4;;;/h1H;;;(H2,1,2,3,4);3*1H2/q;+1;+2;;;;/p-3 |
InChI 键 |
BMQVDVJKPMGHDO-UHFFFAOYSA-K |
规范 SMILES |
O.O.O.[O-]S(=O)(=O)[O-].[Mg+2].[Cl-].[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13781039.png)
![3,5-Dimethyl-1-[4-(trifluoromethoxy)phenyl]sulfonylpiperazine](/img/structure/B13781048.png)



![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)

![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)



